molecular formula C14H13NO2 B8772072 Ethyl 4-(pyridin-4-yl)benzoate

Ethyl 4-(pyridin-4-yl)benzoate

Cat. No.: B8772072
M. Wt: 227.26 g/mol
InChI Key: BOYYUMQANAFKKS-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-4-yl)benzoate is a benzoate ester derivative featuring a pyridinyl substituent at the para position of the benzene ring. This compound is of significant interest in medicinal and materials chemistry due to its hybrid aromatic-heterocyclic structure, which enables diverse applications, including ligand design for metal-organic frameworks (MOFs) , intermediates in drug synthesis , and calibration standards in analytical chemistry . Its synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings, to attach the pyridinyl group to the benzoate core .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 4-pyridin-4-ylbenzoate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-10H,2H2,1H3

InChI Key

BOYYUMQANAFKKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-4-yl)benzoate typically involves the esterification of 4-(4-Pyridinyl)-benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group undergoes oxidation to form 4-(pyridin-4-yl)benzoic acid. This reaction is catalyzed under acidic conditions with sodium chlorite (NaClO₂) as the oxidizing agent:

Reaction Conditions

Reagent/CatalystSolventTemperatureTimeYield
NaClO₂, NaH₂PO₄·H₂Ot-butanol/H₂ORoom temp20 min~80%

The resulting carboxylic acid is critical for further derivatization, such as amide bond formation in pharmaceutical intermediates .

Hydrolysis of the Ester Group

The ester functionality can be hydrolyzed under acidic or basic conditions to yield 4-(pyridin-4-yl)benzoic acid:

Acidic Hydrolysis

  • Reagents : HCl (concentrated)

  • Conditions : Reflux in aqueous ethanol.

Basic Hydrolysis

  • Reagents : NaOH (1–2 M)

  • Conditions : Reflux in methanol/water.

Reduction Reactions

The ester group can be reduced to the corresponding alcohol, 4-(pyridin-4-yl)benzyl alcohol, using strong reducing agents:

Reagents and Conditions

ReagentSolventTemperatureProduct
LiAlH₄Dry ether0–25°C4-(Pyridin-4-yl)benzyl alcohol
NaBH₄ (with catalysts)MeOH/THFRefluxPartial reduction observed

Reduction of the pyridine ring is less common due to its aromatic stability, though hydrogenation under high-pressure H₂ with Pd/C may yield piperidine derivatives.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring undergoes electrophilic substitution at the meta position relative to the nitrogen atom. Example reactions include:

Nitration

  • Reagents : HNO₃, H₂SO₄

  • Conditions : 0–5°C

  • Product : Ethyl 4-(3-nitropyridin-4-yl)benzoate.

Halogenation

  • Reagents : Cl₂ or Br₂ with FeCl₃

  • Product : Halogenated derivatives (e.g., 3-chloro or 3-bromo).

Nucleophilic Acyl Substitution

The ester group participates in nucleophilic substitution reactions, enabling the synthesis of amides or other esters:

Amide Formation

  • Reagents : Primary/secondary amines, EDCI/HOBt

  • Conditions : Room temperature in DMF.

  • Example : Reaction with methylamine forms ethyl 4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate.

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions for synthesizing biaryl systems:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃

  • Conditions : Toluene/water, 80–100°C .

  • Application : Synthesis of extended π-conjugated systems for materials science .

Biological Activity and Pharmacological Relevance

Derivatives of Ethyl 4-(pyridin-4-yl)benzoate exhibit notable bioactivity:

  • Antimicrobial Activity : Nitropyridine derivatives show efficacy against multidrug-resistant bacterial strains.

  • Anticancer Potential : Inhibition of protein kinases (e.g., EGFR) via hydrogen bonding interactions with the pyridine nitrogen.

Scientific Research Applications

Ethyl 4-(pyridin-4-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-4-yl)benzoate is largely dependent on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituent/Modification Molecular Formula Key Properties/Applications Synthesis Yield (If Reported) Reference ID
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate Pyrimidinyl-amino linker C₁₈H₁₆N₄O₂ Biological evaluation; intermediate for hydrazine derivatives 84.3%
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Chloropyrimidinyl group C₁₃H₁₁ClN₂O₂ Suzuki coupling product; computational properties (XLogP3: 3) Not reported
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazinyl-phenethylamino linker C₂₂H₂₂N₄O₂ Antihypertensive candidate; structural analog with altered heterocycle Not reported
Ethyl 4-((3-aminopyridin-2-yl)amino)benzoate Aminopyridinyl-amino group C₁₄H₁₅N₃O₂ Potential pharmacological activity; hydrogen-bonding capacity Not reported
Ethyl 4-(dimethylamino)benzoate Dimethylamino group C₁₁H₁₅NO₂ qNMR calibrant (high solubility in DMSO) Not reported
Ethyl 4-nitrobenzoate Nitro group (electron-withdrawing) C₉H₉NO₄ Precursor for nitro reduction reactions Not reported

Key Findings from Comparative Studies

Biological Activity: The pyrimidinyl-amino derivative (Table 1, Row 1) showed higher synthetic yield (84.3%) compared to analogs with methylisoxazolyl or phenethylthio groups (52–68%) , suggesting favorable reactivity for amino-linked heterocycles.

Synthetic Methods :

  • Suzuki-Miyaura coupling is widely used for pyridinyl/pyrimidinyl attachment (e.g., ethyl 4-(2-chloropyrimidin-4-yl)benzoate ).
  • Fluorinated derivatives (e.g., compounds 38 and 39 ) require specialized reagents (e.g., tetrafluoropropan-2-yl oxy groups), highlighting the impact of electron-withdrawing substituents on reaction design.

Physicochemical Properties: The dimethylamino analog (Table 1, Row 5) is preferred for qNMR due to its solubility and non-overlapping NMR signals , whereas the parent compound’s pyridinyl group may confer rigidity useful in MOF design .

Coordination Chemistry :

  • This compound acts as a ligand in diamondoid MOFs , whereas analogs like 4-(2-(4-pyridyl)ethenyl)benzoate form distinct frameworks due to extended conjugation .

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 4-(pyridin-4-yl)benzoate and its derivatives?

Methodological Answer:
this compound derivatives are typically synthesized via multi-step organic reactions. For example:

  • Nucleophilic substitution : Reacting ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to form intermediates like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate, followed by deamination to yield isothiocyanate derivatives .
  • Heterocyclic coupling : Introducing pyridinyl or oxadiazole moieties via thioacetamido linkages, as seen in the synthesis of ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio) acetamido benzoate .
  • Hydrazine-mediated reactions : Condensation of isothiocyanate intermediates with hydrazine hydrate to generate hydrazinecarbothioamide derivatives .
    Key Considerations : Monitor reaction progress using TLC, and validate purity via melting point analysis, FT-IR, and NMR spectroscopy .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • Thin-layer chromatography (TLC) : Used to monitor reaction progression and confirm intermediate purity. Develop with iodine vapor or UV visualization .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, pyridinyl C-N vibrations at ~1600 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H-NMR : Resolves aromatic protons (δ 7.5–8.5 ppm for pyridinyl and benzoate rings) and ethyl ester signals (δ 1.3–4.4 ppm) .
    • ¹³C-NMR : Confirms carbonyl carbons (δ ~165 ppm) and pyridinyl/quaternary carbons .
  • Elemental microanalysis : Validates stoichiometry (C, H, N, S) .

Advanced: How can SHELXL refinement resolve structural ambiguities in crystallographic studies of this compound derivatives?

Methodological Answer:
SHELXL is essential for refining crystal structures against high-resolution data, particularly for resolving:

  • Disorder in aromatic systems : Use PART and SUMP instructions to model disordered pyridinyl/benzoate moieties .
  • Twinning : Apply TWIN/BASF commands for twinned crystals (common in polar space groups) .
  • Hydrogen bonding networks : Utilize DFIX and DANG restraints to refine H-bond geometries in supramolecular assemblies .
    Best Practices : Cross-validate refinement with R-factors (R1 < 5% for high-quality data) and residual electron density maps .

Advanced: How should researchers design experiments to evaluate co-initiator effects on polymerization efficiency in resin systems?

Methodological Answer:
To assess co-initiators like Ethyl 4-(dimethylamino)benzoate (Et-PABA):

  • Experimental variables : Compare degree of conversion (DC) and mechanical properties (e.g., flexural strength) across amine/co-initiator ratios (e.g., 1:1 vs. 1:2) .
  • Analytical tools :
    • FT-IR spectroscopy : Track C=C bond conversion via peak attenuation at ~1630 cm⁻¹ .
    • Dynamic mechanical analysis (DMA) : Measure glass transition temperature (Tg) to correlate DC with crosslinking density .
      Example finding : Et-PABA achieves higher DC (75–85%) than 2-(dimethylamino) ethyl methacrylate (60–70%) due to superior electron-donating capacity .

Advanced: How can researchers address contradictions in reaction yields during derivative synthesis?

Methodological Answer:
Contradictions in yields often arise from:

  • Reagent purity : Use freshly distilled hydrazine hydrate to avoid side reactions during deamination .
  • Solvent effects : Optimize polar aprotic solvents (e.g., DMF or dioxane) to enhance nucleophilicity in heterocyclic coupling .
  • Temperature control : Maintain strict thermal conditions (e.g., 0–5°C for exothermic hydrazine additions) .
    Mitigation strategy : Conduct fractional factorial design (FFD) to identify critical variables (e.g., solvent, temperature, stoichiometry) impacting yield .

Advanced: What computational and experimental strategies are used to evaluate the binding affinity of this compound derivatives with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding poses with enzymes (e.g., cyclooxygenase-2) via pyridinyl π-π stacking and hydrogen bonding .
  • Surface plasmon resonance (SPR) : Quantify association/dissociation rates (ka/kd) for real-time interaction analysis .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding spontaneity .
    Case study : Derivatives with 1,3,4-oxadiazole moieties show enhanced affinity due to additional H-bond acceptors .

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